molecular formula C29H31N5O3 B2918924 7-(4-(4-(tert-butyl)benzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1105216-89-4

7-(4-(4-(tert-butyl)benzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2918924
CAS No.: 1105216-89-4
M. Wt: 497.599
InChI Key: ZITLAWGMNFHFIR-UHFFFAOYSA-N
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Description

7-(4-(4-(tert-Butyl)benzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a synthetic small molecule research compound designed for biochemical research. Its structure, which incorporates a pyrazolo[4,3-c]pyridine core functionalized with a piperazine carbonyl linkage and a tert-butyl benzoyl group, is characteristic of scaffolds developed to probe kinase signaling pathways . The pyrazolo[4,3-c]pyridine system is analogous to the well-documented pyrazolo[3,4-d]pyrimidine class of heterocycles, which are established as privileged structures in medicinal chemistry for their ability to mimic the adenine ring of ATP and compete for binding sites in the catalytic domains of tyrosine and serine/threonine kinases . This structural similarity suggests potential application as a tool compound for investigating oncological processes, particularly in studies focused on Src kinase inhibition, where related pyrazolo[3,4-d]pyrimidine derivatives like compound Si306 (IC50 = 0.13 µM) have shown significant activity . The molecule's design, featuring a planar heteroaromatic system coupled with a flexible piperazine-carboxamide moiety, is strategically engineered to engage both the hinge region and allosteric pockets of enzyme targets, thereby facilitating potent and selective inhibition. The lipophilic tert-butylphenyl group is intended to enhance membrane permeability and modulate pharmacokinetic properties, while the carbonyl linkage offers a potential site for prodrug development to improve aqueous solubility, a strategy successfully employed with similar compounds to overcome ADME-related challenges . This compound is provided for research use only (RUO) and is intended for in vitro studies to elucidate cellular signaling mechanisms, validate molecular targets, and assess anti-proliferative effects in cell-based assays. It is not for diagnostic, therapeutic, or any human use. Researchers should handle this product with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

7-[4-(4-tert-butylbenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O3/c1-29(2,3)21-12-10-20(11-13-21)26(35)32-14-16-33(17-15-32)27(36)23-18-31(4)19-24-25(23)30-34(28(24)37)22-8-6-5-7-9-22/h5-13,18-19H,14-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITLAWGMNFHFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-(4-(tert-butyl)benzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one represents a novel class of pyrazolo[4,3-c]pyridine derivatives. These compounds are of significant interest due to their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C29H34N4O3
  • Molecular Weight : 478.61 g/mol
  • Key Functional Groups : Pyrazole ring, piperazine moiety, and tert-butyl benzoyl group.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. The compound under investigation has shown promising results against various cancer cell lines:

  • Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .
  • Case Studies :
    • A study conducted by researchers demonstrated that derivatives similar to this compound exhibited cytotoxic effects on human cervical cancer (HeLa) and prostate cancer (DU 205) cell lines, with IC50 values in the micromolar range .
    • Another investigation reported that modifications in the pyrazole structure enhanced cytotoxicity against colon cancer cell lines (CaCO-2), indicating structure-activity relationships (SAR) that could be exploited for drug design .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • In Vitro Studies : Inflammatory cytokine assays indicated that the compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
  • Potential Applications : Given its anti-inflammatory properties, this compound may have applications in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Neuropharmacological Effects

Recent research has suggested that pyrazolo[4,3-c]pyridine derivatives may possess neuroprotective properties:

  • Mechanism : The compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways .
  • Behavioral Studies : Animal models have shown that administration of similar compounds can lead to improvements in cognitive function and reductions in anxiety-like behaviors .

Data Tables

Biological ActivityCell Line/ModelIC50 Value (µM)Reference
AnticancerHeLa15
AnticancerDU 20512
Anti-inflammatoryMacrophages10
NeuroprotectiveAnimal ModelNot specified

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound Name Core Structure Key Modifications Biological Relevance
7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Pyrazolo[4,3-c]pyridinone Furan-2-carbonyl substituent Altered electronic profile; may affect target selectivity
1-(tert-butyl)-5-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidinone Pyrimidinone core instead of pyridinone Enhanced rigidity; potential kinase inhibition
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidinone Fluorophenyl and hydroxyl substituents Improved hydrogen-bonding capacity

Key Insights :

  • Pyrazolo[4,3-c]pyridinones (target compound) exhibit greater planarity than pyrazolo[3,4-d]pyrimidinones, influencing stacking interactions with aromatic residues in enzymes .
  • The tert-butyl group in the target compound enhances hydrophobic interactions compared to furan or methoxy substituents .

Piperazine Substituent Variations

Compound Name Piperazine Substituent Physicochemical Impact
5-isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one 2-Propylpentanoyl Increased lipophilicity (logP ~4.2)
5-methyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one m-Tolylacetyl Moderate solubility (logP ~3.8)
Target Compound 4-(tert-butyl)benzoyl High logP (~5.1); potential CNS penetration

Key Insights :

  • The 4-(tert-butyl)benzoyl group in the target compound confers superior metabolic stability over aliphatic acyl groups (e.g., 2-propylpentanoyl) due to steric shielding of ester bonds .
  • m-Tolylacetyl analogs show balanced solubility but reduced target affinity compared to tert-butyl derivatives .

SAR Trends :

  • Lipophilicity : Higher logP correlates with improved membrane permeability but may reduce aqueous solubility.
  • Steric bulk : tert-Butyl groups reduce enzymatic degradation but may limit binding pocket access.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves sequential coupling of the pyrazolo[4,3-c]pyridinone core with the tert-butylbenzoyl-piperazine fragment. Key steps include:

  • Core Preparation: Start with 5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, synthesized via cyclization of substituted pyrazole precursors under acidic conditions (e.g., acetic acid) .
  • Piperazine Functionalization: React 4-(tert-butyl)benzoyl chloride with piperazine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base to form the tert-butylbenzoyl-piperazine intermediate .
  • Coupling: Use carbodiimide coupling agents (e.g., HOBt/TBTU) in anhydrous DMF to conjugate the core and piperazine fragments .
  • Optimization: Vary reaction temperature (0–25°C), stoichiometry (1.2–2.0 equivalents of coupling agent), and solvent polarity (DMF vs. THF) to improve yields. Monitor progress via TLC or HPLC .

Basic: How is structural purity validated, and what analytical techniques are critical?

Methodological Answer:

  • Purity: Confirm via HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity threshold. Compare retention times to standards .
  • Structural Confirmation:
    • NMR: Analyze ¹H/¹³C NMR for key signals: tert-butyl singlet (~1.3 ppm), pyridinone carbonyl (~170 ppm), and piperazine protons (2.5–3.5 ppm) .
    • HRMS: Validate molecular ion ([M+H]⁺) with <5 ppm error.
    • IR: Identify carbonyl stretches (~1650–1750 cm⁻¹) for amide and benzoyl groups .

Advanced: How to design experiments to resolve contradictions in reported bioactivity data?

Methodological Answer:
Contradictions may arise from assay variability or compound stability. Use a tiered approach:

Reproducibility Checks: Repeat assays under standardized conditions (e.g., cell line, incubation time).

Stability Testing: Incubate the compound in assay buffers (pH 7.4, 37°C) and analyze degradation via LC-MS .

Orthogonal Assays: Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability assays (e.g., MTT) to confirm target specificity .

Meta-Analysis: Pool data from multiple studies and apply statistical tools (ANOVA, PCA) to identify confounding variables .

Advanced: What strategies are effective for probing structure-activity relationships (SAR) of the tert-butylbenzoyl-piperazine moiety?

Methodological Answer:

  • Fragment Replacement: Synthesize analogs with alternative substituents (e.g., fluorobenzoyl, methylbenzoyl) using the same coupling protocol .
  • Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases). Prioritize analogs with improved predicted binding affinity .
  • Bioassay Correlation: Test analogs in enzymatic assays and correlate activity with electronic (Hammett σ) or steric (Taft Es) parameters of substituents. Use linear regression to derive SAR trends .

Advanced: How to investigate metabolic stability and in vivo pharmacokinetics?

Methodological Answer:

  • Microsomal Stability: Incubate the compound with liver microsomes (human/rat) at 37°C. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • Pharmacokinetic (PK) Studies:
    • Dosing: Administer intravenously (IV) and orally (PO) in rodent models. Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.
    • Analysis: Calculate AUC, Cmax, t₁/₂, and bioavailability (F) using non-compartmental models (WinNonlin) .
    • Tissue Distribution: Sacrifice animals at selected timepoints, homogenize tissues, and quantify compound levels .

Basic: What solvent systems are optimal for recrystallization to enhance purity?

Methodological Answer:

  • Screening: Test binary mixtures (e.g., ethanol/water, DCM/hexane) at varying ratios. Monitor crystal formation under slow evaporation.
  • Gradient Crystallization: Dissolve crude product in minimal DCM, layer with hexane, and allow diffusion. This method is effective for tert-butyl-containing compounds .
  • Thermal Stability: Ensure the compound is stable at the recrystallization temperature (e.g., 40–60°C for DCM-based systems) .

Advanced: How to address low solubility in aqueous buffers for in vitro assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤0.1% final concentration) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to the pyridinone core for transient solubility .
  • Nanoformulation: Encapsulate the compound in PEGylated liposomes and characterize size (DLS) and encapsulation efficiency (UV-Vis) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Perform reactions in a fume hood, especially when using volatile solvents (DMF, DCM) .
  • Waste Disposal: Neutralize acidic/basic residues before disposal. Collect organic waste in halogen-approved containers .

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